5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C13H12O4S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
2-Thiophenecarboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
Uniqueness
5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid is unique due to the presence of the methoxyphenoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to simpler thiophene derivatives .
Biological Activity
5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12O4S
- CAS Number : 934080-88-3
This compound features a thiophene ring substituted with a methoxyphenoxy group and a carboxylic acid moiety, which may contribute to its diverse biological effects.
Inhibition of Enzymatic Pathways
Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. One notable target is 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) , which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis. Inhibition of this enzyme can disrupt the synthesis of essential metabolites in various organisms, leading to potential antimicrobial effects.
Interaction with Cellular Pathways
The compound may also interact with cellular signaling pathways, particularly those involved in inflammation and cancer. Similar thiophene derivatives have shown promise as anti-inflammatory agents by modulating cyclooxygenase (COX) activity and inhibiting prostaglandin synthesis . This suggests that this compound may exhibit anti-inflammatory properties.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of thiophene derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.95 µg/mL to 15.62 µg/mL, indicating strong antimicrobial efficacy .
Anticancer Effects
The anticancer properties of thiophene derivatives have been extensively studied. Research has reported that certain derivatives preferentially inhibit the proliferation of tumor cell lines, including human T-lymphoma and leukemia cells. For example, a related compound exhibited an IC50 value of approximately 0.90 µM against CEM lymphoma cells while showing significantly reduced effects on HeLa cells (IC50 = 39 µM), highlighting its tumor-selective action . This selectivity may be attributed to the compound's ability to target specific cellular pathways involved in tumor growth.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various thiophene derivatives found that those with methoxy substitutions exhibited enhanced potency against Staphylococcus aureus strains. The study concluded that structural modifications significantly impact bioactivity, emphasizing the importance of the methoxyphenoxy group in enhancing antimicrobial properties .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer effects of thiophene derivatives, researchers identified that certain compounds inhibited cell growth in several cancer cell lines while sparing normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells . The findings suggest that this compound could be a candidate for further development as an anticancer agent.
Summary Table of Biological Activities
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZNBJPBZIMGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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